3-(Tert-butylamino)-1-phenylpropan-1-one
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(tert-butylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)14-10-9-12(15)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3 |
InChI Key |
GAJKPCUFHJCUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
Pharmacological and Toxicological Considerations
- Bupropion Impurities: 3-(tert-butylamino)-1-phenylpropan-1-one is a deschloro impurity of bupropion, with purity standards ≥95% for pharmaceutical use .
Q & A
Q. How can the synthesis of 3-(tert-butylamino)-1-phenylpropan-1-one be optimized for high yield and purity?
- Methodological Answer : The compound is typically synthesized via a Mannich reaction , involving acetophenone, tert-butylamine, and formaldehyde under acidic conditions. Optimization includes:
- Catalyst selection : Use of hydrochloric acid or trifluoroacetic acid to stabilize intermediates .
- Temperature control : Maintaining 50–60°C to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Signals for the tert-butyl group (δ ~1.2 ppm, singlet) and aromatic protons (δ ~7.5–8.0 ppm) confirm regiochemistry .
- 13C NMR : Carbonyl resonance (δ ~205 ppm) and quaternary carbons in the tert-butyl group (δ ~28–35 ppm) validate the backbone .
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) is widely used for refinement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₃H₁₉NO, [M+H]⁺ = 206.1545) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Neurotransmitter Reuptake Inhibition :
- Dopamine/Norepinephrine Transporters : Radioligand binding assays (e.g., [³H]-WIN 35,428 for dopamine) to assess affinity .
- Enzyme Inhibition :
- Monoamine Oxidase (MAO) : Fluorometric assays using kynuramine as a substrate to measure inhibition kinetics .
- Cytotoxicity : MTT assays on HEK-293 or SH-SY5Y cells to evaluate safety margins .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, and how do enantiomers differ pharmacologically?
- Methodological Answer :
- Chiral Chromatography : Use of Chiralpak AD-H or OD-H columns with hexane/isopropanol (90:10) mobile phase; α-value >1.2 indicates separation feasibility .
- Asymmetric Synthesis : Employ chiral auxiliaries like (S)-tert-butanesulfinamide to induce stereoselectivity during the Mannich reaction .
- Pharmacological Differences :
- In Vivo Studies : Enantiomers may show divergent efficacy in the Porsolt forced swim test (antidepressant activity) and locomotor activity assays (stimulant side effects) .
Q. What computational strategies can predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with dopamine transporters (e.g., SERT, DAT) .
- QSAR Models : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., chloro or trifluoromethyl groups) with bioactivity .
- MD Simulations : GROMACS for analyzing ligand-receptor complex stability over 100-ns trajectories .
Q. How can conflicting data on the compound’s mechanism of action be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand binding (e.g., [³H]-nisoxetine) with functional assays (e.g., fluorescent Ca²⁺ flux) to distinguish transporter inhibition from off-target effects .
- Knockout Models : Use DAT or NET knockout mice to isolate pharmacological pathways .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
